molecular formula C16H10F2N2O B11842080 2-(2,4-Difluorophenyl)quinoline-8-carboxamide CAS No. 655222-59-6

2-(2,4-Difluorophenyl)quinoline-8-carboxamide

Cat. No.: B11842080
CAS No.: 655222-59-6
M. Wt: 284.26 g/mol
InChI Key: LVBDQLHDJVAUIE-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)quinoline-8-carboxamide (CAS 655222-59-6) is a quinoline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The quinoline core is a privileged structure in pharmacology, known for its diverse biological activities and presence in several approved therapeutics . This particular derivative, featuring a 2,4-difluorophenyl substitution and an 8-carboxamide group, is designed for the research and development of novel bioactive molecules. Research Applications and Potential Quinoline-carboxamide derivatives are extensively investigated for their potential in oncology research. Structurally similar compounds have demonstrated mechanisms of action such as inhibiting key enzymes like phosphoinositide-dependent protein kinase-1 (PDK1) in the AKT signaling pathway, which is a promising target in cancers like colorectal cancer . Other quinoline-4-carboxylic acid derivatives have been explored as potent and selective inhibitors of histone deacetylases (HDACs), specifically HDAC3, inducing cell cycle arrest and apoptosis in cancer cells . Furthermore, the quinoline scaffold is a key component in molecules that act as modulators of metabolic enzymes like pyruvate kinase M2 (PKM2), a target for modulating tumor metabolism . Beyond oncology, quinoline derivatives show broad research utility. They serve as inhibitors for other enzyme targets like Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cellular metabolism and leukemic cell survival . Recent studies also highlight the synthesis of novel quinoline-8-amine derivatives for investigating antifungal agents against phytopathogenic fungi, underscoring the versatility of the quinoline nucleus in agrochemical research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for use in humans, animals, or as a food additive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

655222-59-6

Molecular Formula

C16H10F2N2O

Molecular Weight

284.26 g/mol

IUPAC Name

2-(2,4-difluorophenyl)quinoline-8-carboxamide

InChI

InChI=1S/C16H10F2N2O/c17-10-5-6-11(13(18)8-10)14-7-4-9-2-1-3-12(16(19)21)15(9)20-14/h1-8H,(H2,19,21)

InChI Key

LVBDQLHDJVAUIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)N)N=C(C=C2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)quinoline-8-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common method is the Pfitzinger reaction, which involves the condensation of isatins with anilines in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)quinoline-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Pharmacological Properties

Quinoline derivatives, including 2-(2,4-Difluorophenyl)quinoline-8-carboxamide, have been extensively studied for their biological activities. The quinoline scaffold is recognized for its ability to interact with various biological targets, making it a versatile structure in drug design. The compound has demonstrated significant antiproliferative properties against several cancer cell lines.

Anticancer Activity

Research indicates that quinoline-based compounds are effective in targeting specific pathways involved in cancer progression. For instance, studies have shown that derivatives can inhibit key receptors such as c-Met and EGF, which play crucial roles in tumor growth and metastasis . The ability of this compound to act on these targets enhances its potential as an anticancer agent.

Case Study: In Vitro Evaluation
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. For example, a recent study evaluated its activity against lung cancer (A549), triple-negative breast cancer (MDA-MB-231), and glioblastoma multiforme (U87-MG). Results indicated that the compound significantly reduced cell viability, suggesting a strong anti-proliferative effect .

Cell LineIC50 (µg/mL)
A5495.0
MDA-MB-2317.2
U87-MG6.5

Other Biological Activities

Beyond anticancer properties, quinoline derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Quinoline compounds are known for their antibacterial and antifungal properties. Studies have reported their effectiveness against various pathogens, making them candidates for new antimicrobial agents .
  • Neurotherapeutic Applications : Recent research has explored the dual inhibition of monoamine oxidases (MAOs) and cholinesterases (ChEs) by quinoline-sulfonamide derivatives. These compounds could be beneficial in treating neurodegenerative diseases such as Alzheimer's .
  • Antimalarial Activity : Some quinoline derivatives have exhibited potent antimalarial effects by inhibiting translation elongation factors in Plasmodium species. This aspect is crucial given the ongoing challenge of malaria resistance to existing treatments .

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the translation elongation factor 2 (PfEF2), which is critical for protein synthesis in certain pathogens. This inhibition disrupts the protein synthesis process, leading to the death of the pathogen .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Substituent Effects at the Quinoline Core

Key Compounds Compared:

2-(2,4-Difluorophenyl)quinoline-8-carboxamide (Target)

2-(3,4-Dimethoxyphenyl)quinoline-8-carboxamide (CAS 655222-63-2)

4-(Adamantan-1-yl)-2-(4-fluorophenyl)quinoline

8-Hydroxyquinoline Derivatives

Table 1: Substituent-Driven Properties
Compound Molecular Formula Molecular Weight LogP PSA (Ų) Key Substituents
Target Compound C₁₆H₁₁F₂N₂O 297.27* ~4.1* ~75* 2,4-Difluorophenyl, C8-carboxamide
2-(3,4-Dimethoxyphenyl)-8-carboxamide C₁₈H₁₆N₂O₃ 308.33 3.90 75.43 3,4-Dimethoxyphenyl, C8-carboxamide
4-Adamantyl-2-(4-fluorophenyl)quinoline C₂₅H₂₃FN₂ 382.46 ~6.2† ~30† 4-Fluorophenyl, C4-adamantyl
8-Hydroxyquinoline C₉H₇NO 145.16 2.08 49.77 C8-hydroxyl

*Estimated based on structural analogs. †Predicted from substituent contributions.

  • Fluorine vs. Fluorine’s electron-withdrawing effects may also enhance metabolic stability .
  • Carboxamide vs.
  • Bulky Substituents: The adamantyl group in 4-adamantyl-2-(4-fluorophenyl)quinoline significantly increases molecular weight (382.46 vs. 297.27) and lipophilicity (LogP ~6.2), which may enhance blood-brain barrier penetration but limit solubility .

Biological Activity

The compound 2-(2,4-Difluorophenyl)quinoline-8-carboxamide is a member of the quinoline family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound features a quinoline core substituted with a difluorophenyl group and a carboxamide functional group. This configuration is essential for its biological efficacy.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative named D28 demonstrated potent in vitro activity against various cancer cell lines, including K562 and MCF-7. The compound was found to inhibit histone deacetylase (HDAC) with a percentage inhibition rate (PIR) ranging from 63.49% to 74.91% at a concentration of 2 µM .

Table 1: Anticancer Activity of D28 Compared to Control

CompoundCell LineConcentration (µM)PIR (%)
D28K562274.91
SAHAK5622-
D28MCF-72-

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. In K562 cells treated with D28, there was a notable increase in the proportion of cells in the G2/M phase of the cell cycle, suggesting that the compound promotes cell cycle arrest at this checkpoint . Furthermore, flow cytometry analyses indicated that treatment with D28 significantly increased apoptotic cell proportions in a dose-dependent manner .

Figure 1: Apoptosis Induction by D28 in K562 Cells

Apoptosis Induction

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of fluorine substituents enhances the biological activity of quinoline derivatives. Specifically, the introduction of difluoro groups at the phenyl ring has been linked to improved HDAC inhibitory activity compared to their non-fluorinated counterparts .

Table 2: SAR Analysis of Quinoline Derivatives

Compound TypeSubstitutionActivity Level
Unsubstituted-Low
MonofluorinatedFModerate
DifluorinatedF-FHigh

Case Studies

In vitro studies have demonstrated that derivatives similar to this compound show promising results against various cancer types. For example:

  • MCF-7 Breast Cancer Cells : Compounds showed IC50 values in the range of 8.50 µM to 12.51 µM, indicating significant antiproliferative activity .
  • Hematological Cancers : The compound exhibited higher potency against hematologic cancer cells compared to solid tumors, highlighting its potential as a targeted therapy .

Q & A

Basic Research Questions

Q. How can 2-(2,4-Difluorophenyl)quinoline-8-carboxamide be synthesized with high purity, and what analytical methods validate its structural integrity?

  • Methodological Answer :

  • Synthetic Route : Use a multi-step protocol involving Friedländer quinoline synthesis, starting with 2,4-difluorobenzaldehyde and an appropriate β-ketoamide precursor. Optimize reaction conditions (e.g., acid catalysis, solvent polarity) to enhance yield .
  • Purification : Recrystallize the product using mixed solvents (e.g., ethanol/water) or employ column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate).
  • Characterization : Validate via 1H^1H-NMR (to confirm fluorine coupling patterns and carboxamide protons), 13C^{13}C-NMR (to verify quinoline ring substitution), and HPLC (≥98% purity threshold). Cross-reference spectral data with NIST Chemistry WebBook standards .

Q. What solvent systems are optimal for assessing the solubility and stability of this compound in vitro?

  • Methodological Answer :

  • Solubility Screening : Use a factorial design approach (e.g., 2k^k experiments) to test solvents like DMSO, ethanol, and aqueous buffers (pH 4–9). Measure solubility via UV-Vis spectroscopy at λmax (quinoline absorbance ~250–300 nm) .
  • Stability Assays : Incubate the compound in selected solvents at 25°C and 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the carboxamide group or fluorophenyl ring oxidation .

Q. How can researchers establish baseline cytotoxicity profiles for this compound in cell-based assays?

  • Methodological Answer :

  • Cell Lines : Use immortalized human cell lines (e.g., HEK293, HepG2) for preliminary screens. Include positive controls (e.g., cisplatin) and vehicle controls (DMSO <0.1%).
  • Assay Design : Conduct MTT or resazurin assays at concentrations 1–100 µM. Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism). Validate results with ATP-based luminescence assays to rule out false positives from redox cycling .

Advanced Research Questions

Q. What computational strategies can predict the binding affinity of this compound to potential biological targets (e.g., kinases, GPCRs)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like EGFR or PARP1. Parameterize fluorine atoms with polarizable force fields to account for halogen bonding .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze RMSD, hydrogen bond occupancy, and free energy (MM-PBSA) to prioritize targets for experimental validation .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell line origin, serum concentration, incubation time) across studies. Use statistical tools (e.g., ANOVA) to identify confounding variables .
  • Standardization : Replicate experiments under harmonized protocols (e.g., CLSI guidelines) and include internal reference compounds. Validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability) .

Q. What experimental designs are suitable for probing the metabolic fate of this compound in hepatic microsomes?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate the compound with human liver microsomes (HLM) and NADPH. Quench reactions at 0, 15, 30, and 60 minutes.
  • Metabolite ID : Use UPLC-QTOF-MS with positive/negative ionization modes. Screen for phase I metabolites (e.g., hydroxylation at the quinoline ring) and phase II conjugates (glucuronides). Compare fragmentation patterns to spectral libraries .

Q. How can the fluorophenyl substituent influence the compound’s photophysical properties for imaging applications?

  • Methodological Answer :

  • Spectroscopic Analysis : Measure fluorescence quantum yield (ΦF) in solvents of varying polarity (e.g., cyclohexane vs. methanol). Use time-resolved fluorescence to determine excited-state lifetimes.
  • TD-DFT Calculations : Model electronic transitions (e.g., HOMO→LUMO) with Gaussian 16. Correlate computed oscillator strengths with experimental absorbance/emission profiles .

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